Furaltadone

Pharmacokinetics Mammary Epithelium Transport Milk Residue Analysis

Procure Furaltadone reference standard for critical AMOZ residue quantification. This nitrofuran is banned in food-producing animals under FDA Import Alert 16-129 and EU regulations; thus, the authentic parent standard is irreplaceable for LC-MS/MS method validation, hapten synthesis for immunoassay development, and comparative cytotoxicity studies. Unlike other nitrofurans, Furaltadone's unique metabolite profile mandates this specific standard to ensure accurate calibration and regulatory compliance.

Molecular Formula C13H16N4O6
Molecular Weight 324.29 g/mol
Cat. No. B1232739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraltadone
Molecular FormulaC13H16N4O6
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESC1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-
InChIKeyYVQVOQKFMFRVGR-AUWJEWJLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furaltadone Procurement: Nitrofuran Antibiotic Reference Standard and Metabolite Marker for Residue Monitoring


Furaltadone is a synthetic nitrofuran antibiotic containing a 5-nitrofuran ring and a characteristic morpholinomethyl group at the C5 position of the oxazolidinone ring, which confers distinct solubility and pharmacokinetic properties [1][2]. It was patented in 1957 and historically utilized in both human and veterinary medicine for its broad-spectrum antibacterial and antiprotozoal activity, with particular applications in treating poultry infections (e.g., salmonellosis, mycoplasmosis) and bovine mastitis [3][4]. Its use in food-producing animals is now banned or heavily restricted in major jurisdictions (EU since 1995; FDA withdrawal of veterinary approval) due to concerns regarding the carcinogenicity and genotoxicity of its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) [5][6]. Consequently, the primary contemporary relevance of furaltadone lies in its role as an analytical reference standard for residue monitoring, the development of detection assays (e.g., ELISA, LC-MS/MS), and specialized in vitro research applications, where its unique metabolite and comparative pharmacokinetic profile distinguish it from other nitrofuran congeners.

Why Nitrofuran Class Interchangeability Fails: Furaltadone Pharmacokinetic and Metabolite Specificity


Substituting furaltadone with another nitrofuran such as furazolidone, nitrofurantoin, or nitrofurazone is scientifically untenable for analytical reference standard procurement due to two critical, quantitative points of divergence. First, furaltadone exhibits a distinctive tissue distribution and excretion profile; unlike nitrofurantoin, which achieves high urinary concentrations and a high milk-to-plasma ratio (M/P) of 23 due to active transport [1][2], furaltadone demonstrates an M/P ratio of 3.49 and a urine concentration of 50 mcg/mL, with minimal urinary recovery (0.14%) of the parent drug [3][4]. Second, and most crucially for regulatory compliance, each nitrofuran yields a unique tissue-bound metabolite that serves as the marker residue for monitoring: furaltadone forms AMOZ, whereas furazolidone forms AOZ, nitrofurantoin forms AHD, and nitrofurazone forms SEM [5][6]. These metabolites possess distinct chemical structures, stabilities, and detection windows (e.g., AMOZ was quantifiable in poultry muscle at 270 μg/kg after a 3-week withdrawal period [7]). Thus, for applications requiring precise detection or quantification of furaltadone usage, no alternative nitrofuran standard can serve as a proxy.

Quantitative Differentiation of Furaltadone: A Comparative Evidence Guide for Analytical Standard Selection


Comparative Pharmacokinetics: Furaltadone Demonstrates Lower Mammary Transfer than Nitrofurantoin but Higher than Furazolidone

Furaltadone exhibits an intermediate milk-to-plasma (M/P) ratio compared to its nitrofuran congeners nitrofurantoin and furazolidone, a critical parameter for assessing residue risk in lactating animals. In a controlled in vivo study in rats, furaltadone (basic compound) demonstrated an M/P ratio of 3.49, substantially lower than the 23.0 observed for nitrofurantoin but higher than the ~1.0 ratio for furazolidone (neutral compound) [1].

Pharmacokinetics Mammary Epithelium Transport Milk Residue Analysis

Comparative Urinary Excretion: Furaltadone Yields Higher Urine Concentration but Lower Recovery than Furazolidone

Following oral administration in rabbits, furaltadone achieved a urine concentration of approximately 50 mcg/mL at 4-6 hours post-dose, which was the highest among three nitrofuran compounds tested. However, the total urinary recovery of the administered furaltadone dose was only 0.14% over a 6-hour collection period, indicating minimal excretion of the parent drug in active form [1]. In contrast, furazolidone yielded a lower urine concentration of 0.5-1 mcg/mL but had a different serum concentration profile [1].

Pharmacokinetics Urinary Excretion Bioavailability

Tissue-Bound Metabolite Depletion: Furaltadone (AMOZ) Shows Extended Detection Window Relative to Parent Drug

In channel catfish dosed orally at 1 mg/kg body weight, the parent furaltadone compound peaked in muscle at 35.2 ng/g at 12 hours and fell below the limit of detection (1 ng/g) by 96 hours [1]. In contrast, its tissue-bound metabolite AMOZ peaked at 46.8 ng/g at 12 hours and remained measurable for up to 56 days post-dose [1]. In poultry, after a 3-week withdrawal period following administration of medicated feed (132 mg/kg), AMOZ was still quantifiable in muscle at 270 μg/kg, liver at 80 μg/kg, and gizzard at 331 μg/kg, whereas no parent furaltadone was detectable in any matrix [2].

Residue Monitoring Metabolism Food Safety

Comparative Cytotoxicity: Furaltadone and Furazolidone Exhibit Cell Line-Specific Differential Toxicity Profiles

In a comparative in vitro cytotoxicity study using three cell lines (HEp-2, Caco-2, V79), furaltadone and furazolidone exhibited differential effects across multiple endpoints including cell viability, colony-forming ability, LDH release, and O2 consumption [1]. The study explicitly noted that the three cell lines were 'differently affected by the two compounds,' indicating that despite structural similarities within the nitrofuran class, their toxicological signatures are not interchangeable at the cellular level [1].

Cytotoxicity In Vitro Toxicology Drug Screening

Comparative Activity Against Dormant Mycobacteria: Furaltadone Exhibits 35- to 250-fold Higher Bactericidal Effect than Metronidazole

In an in vitro study assessing bactericidal activity against dormant Mycobacterium bovis BCG, furaltadone (along with nitrofurantoin and nitrofurazone) demonstrated a bactericidal effect that was 35- to 250-fold higher compared to metronidazole, a nitroimidazole that is selectively toxic to dormant bacilli [1]. While the study did not differentiate among the three nitrofurans tested, it established a clear class-level advantage over metronidazole, with furaltadone specifically identified as one of the active agents.

Antimicrobial Activity Dormant Bacteria Mycobacterium

Furaltadone Reference Standard: Validated Application Scenarios for Analytical and Research Procurement


LC-MS/MS Multi-Residue Nitrofuran Monitoring in Poultry and Aquaculture Products

Procure furaltadone reference standard as the parent compound for the development, validation, and routine application of LC-MS/MS methods that detect and quantify the tissue-bound metabolite AMOZ as the marker residue for furaltadone abuse in food-producing animals. As demonstrated by depletion studies, AMOZ persists in edible tissues (270-331 μg/kg in poultry after a 3-week withdrawal) and muscle (measurable for 56 days in catfish) long after the parent compound becomes undetectable [1][2]. Furaltadone is specifically listed among the prohibited nitrofurans in FDA Import Alert 16-129, and its use in food animals is banned in the EU [3][4]. Therefore, the furaltadone analytical standard is an essential component of regulatory compliance testing kits and in-house validated methods, serving as the calibration reference for AMOZ quantification.

ELISA and Lateral-Flow Immunoassay Development for On-Site AMOZ Screening

Utilize furaltadone reference standard for the synthesis of haptens, immunogens, and as a competitive binding control in the development of immunoassays (ELISA, lateral-flow devices) targeting the specific furaltadone metabolite AMOZ. Recent studies have demonstrated the feasibility of developing monoclonal antibodies that recognize AMOZ directly without derivatization, achieving excellent analytical performance for on-site screening [5]. Validated ELISA methods have reported an IC50 value of 0.325 μg/kg and a limit of detection of 0.1 μg/kg for AMOZ in cultured fish samples [6]. The furaltadone parent standard is required to confirm assay specificity (absence of cross-reactivity with the parent drug) and to prepare fortified samples for recovery and validation studies.

Comparative In Vitro Toxicology and Mechanistic Studies of Nitrofuran Class Compounds

Procure furaltadone reference standard for in vitro investigations where compound-specific toxicity profiles are required, particularly when comparing across the nitrofuran class. Comparative cytotoxicity studies have shown that furaltadone and furazolidone produce differential effects on cell viability, colony formation, LDH release, and O2 consumption across multiple human and animal cell lines (HEp-2, Caco-2, V79) [7]. Researchers investigating structure-activity relationships, mechanisms of nitrofuran toxicity, or developing in vitro safety assessment models for food contaminants require authentic furaltadone to avoid erroneous conclusions stemming from class-level assumptions of equivalence.

In Vitro Dormancy Models and Anti-Mycobacterial Screening Assays

Employ furaltadone reference standard as a positive control nitrofuran compound in in vitro assays evaluating bactericidal activity against dormant mycobacteria (e.g., M. bovis BCG, M. tuberculosis models). Studies have demonstrated that nitrofurans, including furaltadone, exert a bactericidal effect on dormant bacilli that is 35- to 250-fold greater than that of metronidazole, a nitroimidazole with established activity against dormant tubercle bacilli [8]. In this research context, furaltadone serves as a class-representative nitrofuran comparator to benchmark the activity of novel anti-mycobacterial candidates under oxygen-depleted, dormancy-inducing conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furaltadone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.